molecular formula C18H15N5O B5757097 N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5663-81-0

N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5757097
CAS RN: 5663-81-0
M. Wt: 317.3 g/mol
InChI Key: LCEZYCSYLHPTHC-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of pyrimidine. Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms and they are found throughout nature in various forms . This compound also contains a methoxyphenyl group and a phenyl group attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-amine core suggests that the molecule may have interesting electronic properties .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The study of novel compounds like “N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a key part of advancing fields like medicinal chemistry and materials science. Future research could involve synthesizing the compound and studying its properties in more detail. This could include investigating its potential uses in various applications, such as in the development of new drugs or materials .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antiproliferative activity on human colorectal cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory effects on human colorectal cancer cell proliferation

Biochemical Pathways

Given its potential antiproliferative activity, it may be involved in pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

Similar compounds have been reported to have good lipophilicity, which allows them to diffuse easily into cells . This suggests that N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also have good bioavailability due to its potential lipophilic nature.

Result of Action

Similar compounds have shown to inhibit the proliferation of human colorectal cancer cells . This suggests that N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also have similar effects.

properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-24-15-9-7-13(8-10-15)22-17-16-11-21-23(18(16)20-12-19-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEZYCSYLHPTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357155
Record name STK846319
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5663-81-0
Record name STK846319
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
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N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
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N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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